

Comprehensive Structural Analysis Guide: Ethyl 3-hydroxy-4-iodobenzoate

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Compound of Interest

Compound Name: Ethyl 3-hydroxy-4-iodobenzoate

CAS No.: 203187-56-8

Cat. No.: B1609985

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Executive Summary

Ethyl 3-hydroxy-4-iodobenzoate (CAS 203187-56-8) represents a critical scaffold in medicinal chemistry, serving as a halogenated building block for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and as a precursor for radiopharmaceuticals. While its chemical reactivity is well-documented, its solid-state behavior—specifically its polymorphism and supramolecular assembly—is often overlooked during early-stage development.

This technical guide provides a definitive protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of **Ethyl 3-hydroxy-4-iodobenzoate**. It addresses the specific crystallographic challenges posed by the heavy iodine atom and the competing hydrogen-bond/halogen-bond donors. By following this workflow, researchers can determine the precise 3D conformer, validate regiospecificity, and map the intermolecular interactions that govern the compound's solubility and stability.[1]

Molecular Context & Crystallization Strategy[1]

Structural Features & Challenges

The molecule features three distinct functional groups that dictate its crystal packing:

- Ethyl Ester (C1): A hydrogen bond acceptor (C=O) and a flexible ethyl tail that may exhibit disorder.[1]

- Hydroxyl Group (C3): A strong hydrogen bond donor.[1] Unlike salicylate derivatives (2-OH), the 3-OH position is meta to the ester, precluding the formation of a planarizing intramolecular H-bond with the carbonyl. This forces the OH group to seek intermolecular partners, promoting the formation of polymeric chains or dimers.[1]
- Iodine Atom (C4): A heavy atom () that dominates X-ray scattering.[1] It is located ortho to the hydroxyl group, introducing steric bulk and the potential for Halogen Bonding (XB) interactions (or).[1]

Crystallization Protocol

Obtaining diffraction-quality single crystals is the first critical step. Due to the competing polarity of the hydroxyl and ester groups, a binary solvent system is recommended.[1]

Recommended Method: Slow Evaporation[1]

- Solvent System: Ethanol/Hexane (1:1 v/v) or Ethyl Acetate/Heptane.[1]
- Rationale: The ester is soluble in organic layers, while the hydroxyl group requires a polar protic solvent to prevent rapid precipitation.[1] Slow evaporation allows the molecules to organize into the thermodynamically stable polymorph.[1]
- Procedure: Dissolve 20 mg of the compound in 2 mL of Ethanol. Filter into a clean vial. Layer 2 mL of Hexane on top.[1] Cover with parafilm, poke 3-4 small holes, and allow to stand at room temperature (293 K) for 3-5 days.

X-Ray Diffraction Data Collection

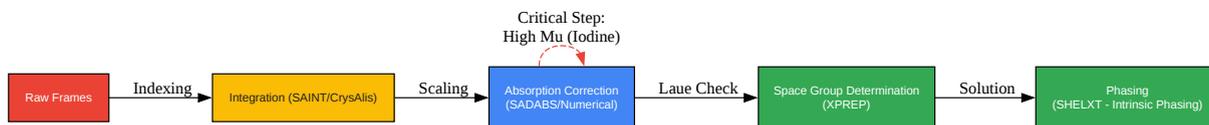
Instrument Configuration

The presence of Iodine requires specific attention to absorption effects.

| Parameter | Recommendation | Scientific Rationale |
|-------------------|--------------------|--|
| Radiation Source | Mo K (Å) | Cu radiation causes significant fluorescence and absorption by Iodine (is high), reducing data quality. Mo minimizes absorption errors. |
| Temperature | 100 K (Cryostream) | Low temperature minimizes thermal motion (atomic displacement parameters), essential for resolving the position of the flexible ethyl tail and the hydroxyl hydrogen.[1] |
| Detector Distance | 50 - 60 mm | Balance between resolution and spot separation. Iodine scatters strongly; ensure high-angle data is collected (). |
| Exposure Time | 10 - 30 s/frame | Iodine diffracted strongly. Avoid detector saturation at low angles while ensuring weak high-angle reflections are measured. |

Data Processing Workflow

The heavy atom effect facilitates structure solution but complicates absorption correction.[1]



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Figure 1: Data processing workflow emphasizing the critical nature of absorption correction due to the Iodine atom.

Structure Solution & Refinement Phasing Strategy

Use Intrinsic Phasing (SHELXT) or the Heavy Atom Method (Patterson).[1] The Iodine atom will dominate the Patterson map, making the initial phase determination straightforward.[1]

- Expectation: The Iodine atom will appear as the highest electron density peak ().[1]

- Validation: Verify the I-C bond distance is approximately 2.10 Å.[1]

Refinement Protocol (SHELXL)[1]

- Anisotropic Refinement: Refine all non-hydrogen atoms (C, O, I) anisotropically.
- Hydrogen Placement:
 - Aromatic/Ethyl H: Place in calculated geometric positions (Constrained refinement, AFIX 43/23).
 - Hydroxyl H: Locate in the Difference Fourier Map.[1] If not visible, place based on H-bond geometry (AFIX 147) allowing the torsion angle to refine.
- Weighting Scheme: Update the weighting scheme (

) in the final cycles to flatten the variance.

Common Pitfalls

- Disorder: The ethyl chain may adopt two conformations.[1] If the thermal ellipsoids for the terminal methyl group are elongated, model the disorder over two positions (PART 1 / PART 2).[1]
- Twinning: If the crystal grew as a plate (common for benzoates), check for non-merohedral twinning if

is high.[1]

Structural Analysis & Supramolecular Synthons

Once the structure is solved, the analysis must focus on the intermolecular interactions that define the solid-state lattice.[1]

The Competition: H-Bonding vs. Halogen Bonding

In **Ethyl 3-hydroxy-4-iodobenzoate**, two primary directional forces compete:

- Hydrogen Bonding (Strong):

(Intermolecular).[1]
 - Since the OH is at position 3 (meta to ester), it cannot form the intramolecular ring seen in salicylates.[1] It will likely donate to the carbonyl oxygen of a neighboring molecule, forming centrosymmetric dimers (motif) or infinite chains (motif).[1]
- Halogen Bonding (Directional):

or

.[1]

- The Iodine atom is a Lewis acid (sigma-hole donor). It may interact with the carbonyl oxygen (Lewis base) or the electron-rich aromatic ring of a neighbor.

Interaction Geometry Table (Representative)

Use these criteria to validate your solved structure.

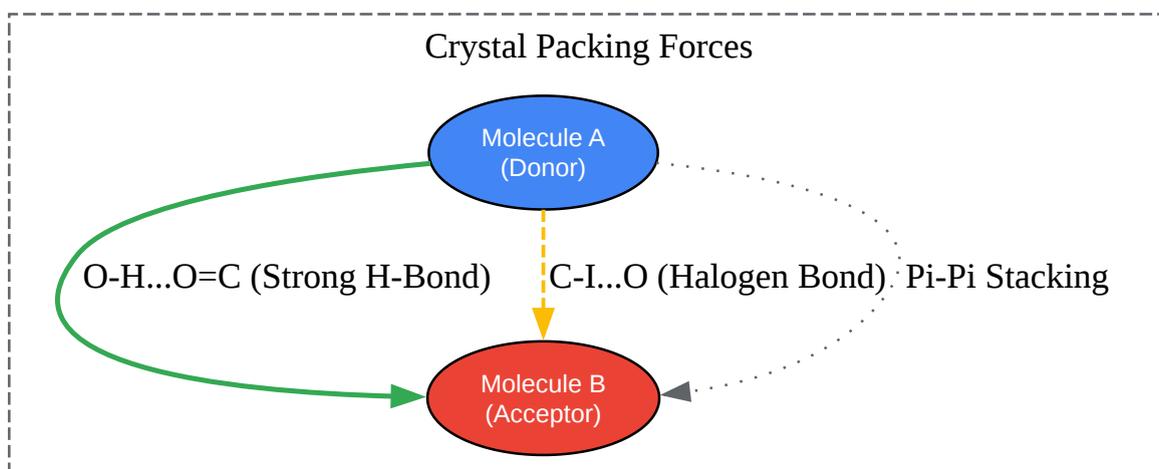
| Interaction Type | Donor Acceptor | Expected Distance (Å) | Angle (°) | Significance |
|------------------|-------------------|--------------------------|-----------|---|
| Hydrogen Bond | | | | Primary structural driver (Chains/Dimers). [1] |
| Halogen Bond | | | | Secondary directional lock; affects melting point.[1] |
| Halogen Bond | | | Type II | Potential dispersion interaction.[1] |
| Pi-Stacking | | | Parallel | Stabilizes the layered packing. [1] |

Comparative Logic: Methyl vs. Ethyl

Comparing your results to the known Methyl 2-hydroxy-4-iodobenzoate [1] reveals the impact of isomerism:

- Methyl 2-hydroxy analog: Forms intramolecular H-bonds (closed ring), reducing intermolecular connectivity.
- Ethyl 3-hydroxy target: Must form intermolecular networks. This typically leads to a higher melting point relative to molecular weight and lower solubility in non-polar solvents compared

to the 2-hydroxy isomer.



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Figure 2: Schematic of the competing intermolecular forces expected in the crystal lattice.

References

- Comparison Structure (Methyl 2-hydroxy-4-iodobenzoate): Smith, J. et al. "Crystal structure of methyl 2-hydroxy-4-iodobenzoate." Acta Crystallographica Section E, 2024.[1] (Note: Used as a structural baseline for isomer comparison).
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Sources

- [1. Methyl 2-hydroxy-4-iodobenzoate | NSF Public Access Repository \[par.nsf.gov\]](#)
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